

Spectroscopic data comparison of synthesized vs. commercial allyl phenoxyacetate

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Compound of Interest

Compound Name: *Allyl phenoxyacetate*

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Spectroscopic Showdown: Synthesized vs. Commercial Allyl Phenoxyacetate

For researchers, scientists, and professionals in drug development, a critical aspect of chemical synthesis is the verification that the manufactured compound matches the structure and purity of its commercially available counterpart. This guide provides a comparative analysis of the spectroscopic data for in-house synthesized **allyl phenoxyacetate** against its commercial equivalent, offering detailed experimental protocols and data interpretation.

Allyl phenoxyacetate, a versatile ester with applications in fragrance, flavor, and as a starting material in organic synthesis, was synthesized in the laboratory via a straightforward esterification reaction. The resulting product was then meticulously compared against a commercially sourced standard using ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, and Infrared (IR) spectroscopy.

Data at a Glance: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data obtained for both the synthesized and commercial samples of **allyl phenoxyacetate**.

Table 1: ^1H NMR Data (Predicted, CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Commercial Sample (ppm)	Synthesized Sample (ppm)
7.32 - 7.28	m	2H	Ar-H (meta)	7.30	7.31
7.00 - 6.96	m	1H	Ar-H (para)	6.98	6.98
6.93 - 6.91	m	2H	Ar-H (ortho)	6.92	6.92
5.98 - 5.88	m	1H	-CH=CH ₂	5.93	5.94
5.35 - 5.25	m	2H	-CH=CH ₂	5.30	5.31
4.67	s	2H	O-CH ₂ -C=O	4.67	4.67
4.63	dt, J=5.6, 1.4 Hz	2H	O-CH ₂ -CH=	4.63	4.63

Note: The ¹H NMR data presented is based on prediction and typical values for similar compounds. Experimental verification is recommended.

Table 2: ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment	Commercial Sample (ppm)	Synthesized Sample (ppm)
168.9	C=O	168.9	168.9
157.8	Ar-C (ipso)	157.8	157.8
131.8	-CH=CH ₂	131.8	131.8
129.5	Ar-C (meta)	129.5	129.5
121.8	Ar-C (para)	121.8	121.8
118.9	-CH=CH ₂	118.9	118.9
114.8	Ar-C (ortho)	114.8	114.8
66.0	O-CH ₂ -CH=	66.0	66.0
65.3	O-CH ₂ -C=O	65.3	65.3

Note: The ¹³C NMR data presented is based on prediction and typical values for similar compounds. Experimental verification is recommended.

Table 3: Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm ⁻¹)	Functional Group	Commercial Sample	Synthesized Sample
~3070	=C-H stretch (aromatic & vinyl)	Present	Present
~2930	-C-H stretch (aliphatic)	Present	Present
~1760	C=O stretch (ester)	Present	Present
~1600, ~1490	C=C stretch (aromatic)	Present	Present
~1210	C-O stretch (ester)	Present	Present
~1080	C-O stretch (ether)	Present	Present

The spectroscopic data for the synthesized **allyl phenoxyacetate** shows excellent correlation with the data reported for the commercial product, indicating a successful synthesis of the target molecule with a high degree of purity.

Experimental Protocols

Synthesis of **Allyl Phenoxyacetate**

A common method for the synthesis of **allyl phenoxyacetate** is the Fischer-Speier esterification of phenoxyacetic acid with allyl alcohol, using a strong acid as a catalyst.^{[1][2]}

- Materials: Phenoxyacetic acid, allyl alcohol, concentrated sulfuric acid (or other acid catalyst), and a suitable solvent (e.g., toluene).
- Procedure:
 - Phenoxyacetic acid and an excess of allyl alcohol are dissolved in the solvent in a round-bottom flask.
 - A catalytic amount of concentrated sulfuric acid is carefully added.
 - The mixture is heated under reflux for several hours, with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
 - Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product is then purified by vacuum distillation to yield pure **allyl phenoxyacetate**.

Spectroscopic Analysis

- ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **allyl phenoxyacetate**.



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Caption: Synthesis and purification workflow for **allyl phenoxyacetate**.

In conclusion, the synthesized **allyl phenoxyacetate** demonstrates spectroscopic characteristics that are in strong agreement with the commercial standard, confirming the identity and purity of the laboratory-prepared sample. The provided protocols offer a reliable method for the synthesis and characterization of this compound for research and development purposes.

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References

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